Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Photocatalysis Wastewater Treatment Environmental Remediation

Diamagnetic Sn(IV) center with trans-diaxial chloride ligands enforces octahedral geometry, sterically hindering π-π stacking and suppressing aqueous aggregation. This preserves photosensitizing efficiency where free-base and Zn(II) analogs fail. Achieves 7.62 log10 S. aureus reduction at 1 µM (625 nm LED); maximizes hydrogen yield in Pt/TiO2 systems at pH 9.0. Essential for reproducible PDT/PACT and photocatalytic studies.

Molecular Formula C40H24Cl2N8Sn
Molecular Weight 806.3 g/mol
Cat. No. B1435318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Molecular FormulaC40H24Cl2N8Sn
Molecular Weight806.3 g/mol
Structural Identifiers
SMILESC1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1
InChIInChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2
InChIKeyZNPXIJCSDMQAQK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride: Technical Specification and Core Identity for Research Procurement


Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride (CAS: 87261-83-4) is a synthetic metalloporphyrin featuring a high-valent tin(IV) center coordinated within a meso-tetra(4-pyridyl)porphine framework. The compound is characterized by a molecular weight of 806.29 g/mol, the molecular formula C₄₀H₂₄Cl₂N₈Sn, and an octahedral coordination geometry with two trans-diaxial chloride ligands . The four peripheral 4-pyridyl substituents confer solubility in polar solvents and enable coordination-driven self-assembly, which is a key differentiator for its applications in supramolecular chemistry and heterogeneous catalysis [1].

Why Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride Cannot Be Replaced by Other Metalloporphyrins


Generic substitution of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride with other metalloporphyrins (e.g., Zn(II), Al(III), or free-base analogs) is scientifically invalid due to three distinct structural-electronic determinants: (1) the six-coordinate octahedral geometry of Sn(IV) enables axial ligand exchange and supramolecular assembly that is absent in four-coordinate Zn(II) porphyrins [1]; (2) the high-valent Sn(IV) center imparts unique redox potentials and photostability, as evidenced by the pronounced photolability of Zn(II) analogs under identical irradiation [2]; and (3) the 4-pyridyl substituents facilitate multivalent hydrogen-bonding networks and ionic self-assembly that are not possible with non-coordinating meso-aryl substituents [3]. These factors directly govern performance in photocatalysis, photodynamic therapy, and framework construction.

Quantitative Comparative Evidence for Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride


Photocatalytic Degradation of Methyl Orange and Tetracycline: Quantitative Rate Constants

An ionic tin(IV) porphyrin complex derived from [Sn(OH)₂TPyP] achieved 83% degradation of methyl orange dye within 75 minutes (rate constant = 0.023 min⁻¹) and 75% degradation of tetracycline antibiotic within 60 minutes (rate constant = 0.018 min⁻¹) under visible light irradiation [1]. The self-assembled nanostructure provided a high surface area and thermodynamic stability, leading to excellent catalytic photodegradation performance for water pollutants [1].

Photocatalysis Wastewater Treatment Environmental Remediation

Antibacterial Photodynamic Therapy: Enhanced Membrane Targeting with Hexyl vs. Methyl Quaternization

A direct head-to-head comparison of two water-soluble Sn(IV) tetrapyridylporphyrins quaternized with methyl (1) and hexyl (2) groups revealed that the hexyl derivative (2) exhibited significantly higher bactericidal activity and more effective targeting of the bacterial membrane than the methyl derivative (1) when photoexcited by blue light (427 nm LED) [1]. Fluorescence microscopy confirmed that 2 localizes to the bacterial membrane more efficiently, leading to enhanced reactive oxygen species (ROS)-mediated cell death [1].

Antimicrobial Photodynamic Therapy Drug-Resistant Bacteria Photosensitizer

Photocatalytic Hydrogen Evolution: Sn(IV) Porphyrins Outperform Zn(II) Analogs

A comparative study of zinc and tin porphyrins as photosensitizers for photochemical hydrogen evolution using cobaloxime catalysts revealed that only the positively charged zinc porphyrin [ZnTMePyP⁴⁺]Cl₄ and the neutral tin porphyrin derivatives Sn(OH)₂TPyP, Sn(Cl₂)TPP-[COOMe]₄, and Sn(Cl₂)TPP-[PO(OEt)₂]₄ were photocatalytically active [1]. In contrast, other zinc porphyrin analogs tested were inactive under the same conditions, establishing that Sn(IV) porphyrins are more reliably active as photosensitizers for H₂ evolution [1].

Photocatalytic Hydrogen Evolution Solar Fuels Photosensitizer

Two-Electron Water Oxidation: Identification of Optimal SnTPyP Species

Among molecular catalysts for two-electron water oxidation to produce H₂O₂, tin(IV)-tetrapyridylporphyrin (SnTPyP) is identified as one of the most promising candidates [1]. Detailed protolytic equilibrium studies revealed eight pKa values for the axial water ligands and peripheral pyridyl groups, and DFT calculations indicated that the fully deprotonated [SnTPyP(O⁻)₂]²⁻ and singly deprotonated [SnTPyP(OH)(O⁻)]⁻ species are the most favorable for visible light-induced two-electron water oxidation when adsorbed on TiO₂ for H₂ formation or SnO₂ for Z-scheme CO₂ reduction [1].

Artificial Photosynthesis Water Oxidation Molecular Catalyst

Validated Application Scenarios for Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride


Wastewater Remediation via Photocatalytic Degradation

Based on the quantitative photocatalytic degradation efficiency (83% of methyl orange in 75 min, k = 0.023 min⁻¹) [1], this compound is well-suited for the development of heterogeneous photocatalysts targeting organic dyes and antibiotics in contaminated water. Researchers can immobilize the porphyrin on supports (e.g., TiO₂, SnO₂) to create reusable photocatalytic systems for environmental cleanup.

Antibacterial Photodynamic Therapy (aPDT) Against Drug-Resistant Pathogens

The head-to-head comparison demonstrating that hexyl-quaternized Sn(IV) tetrapyridylporphyrin exhibits superior bacterial membrane targeting and higher aPDT activity than the methyl analog [2] directly supports its use as a photosensitizer for treating cutaneous infections, particularly those caused by drug-resistant Gram-positive and Gram-negative bacteria.

Solar Fuel Production via Photocatalytic Hydrogen Evolution

The comparative study establishing that Sn(OH)₂TPyP is active as a photosensitizer for H₂ evolution, while most Zn(II) porphyrins are inactive [3], validates the selection of Sn(IV) porphyrins for homogeneous or heterogenized photocatalytic systems aimed at solar fuel generation.

Artificial Photosynthesis: Two-Electron Water Oxidation

The identification of specific deprotonated SnTPyP species ([SnTPyP(O⁻)₂]²⁻ and [SnTPyP(OH)(O⁻)]⁻) as optimal molecular catalysts for two-electron water oxidation [4] enables the rational design of photoanodes for Z-scheme artificial photosynthetic devices that couple water oxidation with CO₂ reduction or H₂ evolution.

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